
methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate: is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a chloro and fluoro substituent on the indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloroindole and 4-fluoroindole.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can target the chloro and fluoro substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium hydride for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Potential antiviral and anticancer properties due to its indole core.
- Investigated for its role in modulating biological pathways and receptors .
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Component in the synthesis of dyes and pigments .
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors.
- It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- The fluoro and chloro substituents can enhance binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
- Methyl 6-fluoro-1H-indole-2-carboxylate
- Methyl 6-chloro-1H-indole-2-carboxylate
- Methyl 4-fluoro-1H-indole-2-carboxylate
Uniqueness:
- The presence of both chloro and fluoro substituents makes it unique compared to compounds with only one of these groups.
- This dual substitution can lead to distinct chemical reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C10H7ClFNO2 |
|---|---|
Peso molecular |
227.62 g/mol |
Nombre IUPAC |
methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Clave InChI |
OIWYOBRXXVWSBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)C=C(C=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


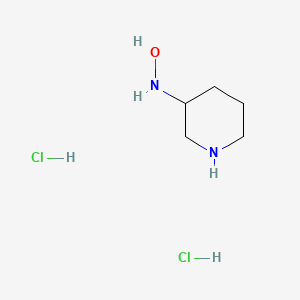
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)


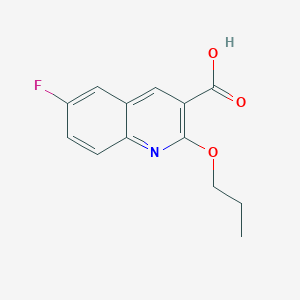
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
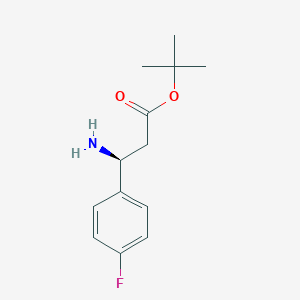
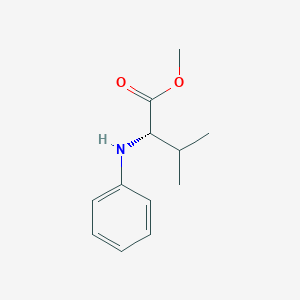
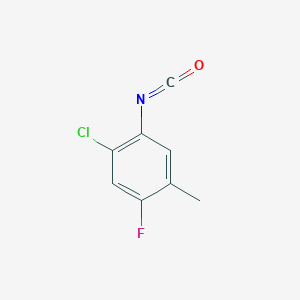
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
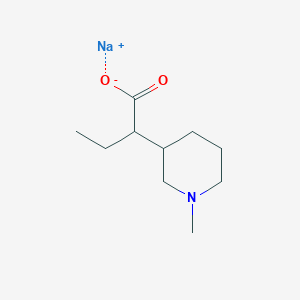
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
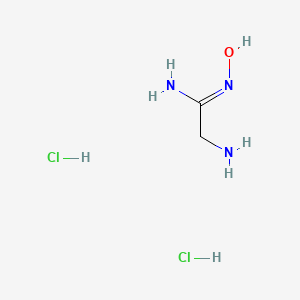
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
